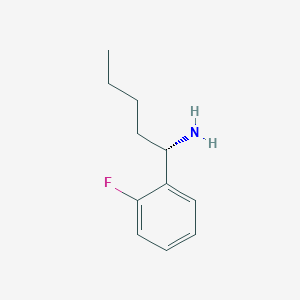

(S)-1-(2-fluorophenyl)pentylamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H16FN |

|---|---|

Poids moléculaire |

181.25 g/mol |

Nom IUPAC |

(1S)-1-(2-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3/t11-/m0/s1 |

Clé InChI |

AXCWVIHVNAGZRO-NSHDSACASA-N |

SMILES isomérique |

CCCC[C@@H](C1=CC=CC=C1F)N |

SMILES canonique |

CCCCC(C1=CC=CC=C1F)N |

Origine du produit |

United States |

Stereochemical Investigations and Control in S 1 2 Fluorophenyl Pentylamine Synthesis

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is a fundamental step to understanding its three-dimensional structure. For (S)-1-(2-fluorophenyl)pentylamine, a combination of spectroscopic techniques and X-ray crystallography of its derivatives has been instrumental.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic methods offer a powerful, non-destructive means of assigning stereochemistry. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can be employed to differentiate between enantiomers. In the case of 1-(2-fluorophenyl)pentylamine, the formation of diastereomeric salts with a chiral acid, such as tartaric acid, allows for the distinction of the (S) and (R) enantiomers by NMR due to the different chemical environments experienced by the protons in each diastereomer.

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are other chiroptical spectroscopic techniques that can be used to determine the absolute configuration by comparing the experimentally measured spectrum with that predicted by quantum chemical calculations for a known configuration.

X-ray Crystallography of Chiral Derivatives

While spectroscopic methods are highly informative, X-ray crystallography provides unambiguous proof of absolute configuration. This technique involves the diffraction of X-rays by a single crystal of a compound, which allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice.

For chiral amines like 1-(2-fluorophenyl)pentylamine, it is often necessary to form a crystalline derivative with a molecule of known absolute configuration, such as a chiral carboxylic acid. The resulting diastereomeric salt can then be crystallized, and its structure determined by X-ray diffraction. The known configuration of the chiral auxiliary allows for the unequivocal assignment of the configuration of the amine. For instance, the crystallization of this compound with a specific enantiomer of a chiral acid would yield a diastereomeric salt with a defined crystal structure that can be elucidated through X-ray analysis.

Factors Influencing Enantioselectivity

The enantioselective synthesis of this compound is a key objective to obtain the desired stereoisomer in high purity. Several factors, including the choice of catalyst, substrate, solvent, and reaction temperature, play a crucial role in determining the enantiomeric excess (e.e.) of the final product.

Ligand Design in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of enantioselective synthesis. In the context of producing this compound, the design of chiral ligands for metal catalysts is of paramount importance. These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

For the asymmetric reduction of a precursor ketone, such as 2'-fluoroacetophenone, to the corresponding amine, chiral phosphine (B1218219) ligands like those based on the BINAP scaffold have been shown to be effective when complexed with transition metals like ruthenium or rhodium. The steric and electronic properties of the ligand can be fine-tuned to maximize the enantioselectivity. For example, bulky substituents on the ligand can create a more defined chiral pocket, leading to higher enantiomeric excesses.

| Catalyst System | Precursor | Enantiomeric Excess (e.e.) (%) |

| Ru(II)-BINAP | 2'-Fluoroacetophenone imine | >95 |

| Rh(I)-DIPAMP | 2'-Fluoroacetophenone imine | ~90 |

| Ir(I)-PhanePhos | 2'-Fluoroacetophenone imine | >98 |

Substrate Scope and Steric Effects

The structure of the substrate itself has a significant impact on the enantioselectivity of the reaction. In the synthesis of chiral amines via asymmetric reduction of imines or reductive amination of ketones, the steric bulk of the substituents on the prochiral substrate can influence how it interacts with the chiral catalyst.

For the synthesis of 1-(2-fluorophenyl)pentylamine, the fluorine atom at the ortho position of the phenyl ring can exert both steric and electronic effects. The steric hindrance from the fluorine atom can influence the preferred binding orientation of the substrate to the catalyst, thereby affecting the facial selectivity of the hydride attack. The electronic effect of the fluorine atom, being electron-withdrawing, can also modulate the reactivity of the carbonyl or imine group.

Solvent and Temperature Effects on Stereochemical Outcome

In the asymmetric hydrogenation of imines to produce this compound, polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed. The polarity of the solvent can influence the conformation of the catalyst-substrate complex and the diastereomeric transition states, thereby impacting the enantiomeric excess.

Temperature also plays a crucial role. Lowering the reaction temperature generally leads to an increase in enantioselectivity. This is because the difference in the activation energies for the formation of the two diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of one enantiomer over the other. However, reducing the temperature can also lead to a decrease in the reaction rate, necessitating a balance between enantioselectivity and reaction efficiency.

| Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |

| Dichloromethane | 25 | 92 |

| Dichloromethane | 0 | 96 |

| Tetrahydrofuran | 25 | 88 |

| Tetrahydrofuran | 0 | 93 |

| Methanol | 25 | 85 |

Dynamic Stereochemistry and Conformational Analysis

The three-dimensional structure and dynamic behavior of chiral molecules like this compound are fundamental to their interaction with other chiral entities, a cornerstone of their function in various chemical applications. The spatial arrangement of the amine and the fluorinated phenyl ring is not static but exists as an equilibrium of multiple conformations. The study of these preferences and the energy barriers separating them falls under the domain of conformational analysis.

The conformational landscape of this compound is primarily dictated by rotations around two key single bonds: the bond connecting the chiral carbon to the nitrogen (Cα-N) and the bond connecting the chiral carbon to the fluorinated phenyl ring (Cα-Caryl). The preferred three-dimensional arrangements, or conformers, are those that minimize steric and electronic repulsions.

In molecules containing a phenyl ring attached to a chiral center, such as in phenylalkylamines, the rotational barrier around the Cα-Caryl bond is influenced by the substituents on the ring. researchgate.netresearchgate.netnih.gov For this compound, the ortho-fluoro substituent plays a significant electronic and steric role. Fluorine is highly electronegative and can exert a strong inductive electron-withdrawing effect, which can influence the electron density of the aromatic ring and its interaction with the adjacent amino group. csbsju.edu Furthermore, computational studies on related ortho-fluorinated phenylethylamines have shown that fluorine can participate in noncovalent interactions, such as C-H···F hydrogen bonds, which help stabilize specific conformations. nih.gov

The interplay of steric hindrance between the pentyl group, the amino group, and the phenyl ring, combined with stereoelectronic effects, determines the most stable rotamers. Stereoelectronic effects, such as hyperconjugation, involve the interaction of the electrons in a C-H or C-C bond with an adjacent empty or partially filled orbital. In fluorinated organic compounds, these effects are known to significantly influence conformational equilibria. rsc.orgbeilstein-journals.org For instance, the gauche effect, where a conformation with adjacent electronegative substituents is favored, is a well-documented stereoelectronic phenomenon. elsevierpure.com In the case of this compound, interactions between the C-F bond dipole, the nitrogen lone pair, and various C-H bonds will dictate the lowest energy conformations. Computational studies on related N-aryl amines and amides show that rotational barriers around N-aryl bonds can be significantly influenced by the electronic nature of the substituents on the aromatic ring. acs.orgcsic.es

Table 1: Representative Energy Barriers for Dynamic Processes in Amines and Related Structures

| Dynamic Process | Compound Class/Example | Typical Energy Barrier (kcal/mol) | Typical Energy Barrier (kJ/mol) | Reference |

| Nitrogen Inversion | Acyclic Amines (e.g., Ammonia) | 5.8 | 24.2 | wikipedia.org |

| Nitrogen Inversion | Acyclic Amines (General) | ~6.0 | ~25 | libretexts.orglibretexts.org |

| N-Aryl Rotation | N-Alkenylacetamides | <8.5 - 31.0 | <35.6 - 129.7 | acs.org |

| C-C Rotation | Benzyl (B1604629) Radical | 11 - 12.5 | 46 - 52.3 | researchgate.netnih.gov |

This table presents illustrative data from related classes of compounds to provide context for the dynamic processes relevant to this compound. The exact barriers for the target compound may vary.

Stereoisomerization refers to the interconversion between stereoisomers. For a chiral amine, a potential pathway for racemization—the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers—is through pyramidal inversion at the nitrogen atom. wikipedia.org

In this process, a chiral sp³-hybridized amine, with its non-bonding lone pair of electrons, rapidly inverts its configuration by passing through a planar, sp²-hybridized transition state. libretexts.orglibretexts.org The energy barrier for this inversion in simple, acyclic amines is very low, typically around 6 kcal/mol (approximately 25 kJ/mol). wikipedia.orglibretexts.orglibretexts.org This low barrier means that the inversion occurs billions of times per second at room temperature, making it impossible to resolve and isolate the two enantiomers of an amine where the nitrogen atom is the sole stereocenter. wikipedia.orgresearchgate.net

However, for this compound, the situation is different. The stereocenter is the benzylic carbon atom (Cα), which is bonded to four different groups: a hydrogen atom, a pentyl group, an amino group (-NH₂), and a 2-fluorophenyl group. The nitrogen atom in this primary amine is not a stereocenter as it is bonded to one carbon and two hydrogen atoms. Therefore, the rapid pyramidal inversion of the nitrogen atom does not affect the configuration at the chiral carbon and does not lead to racemization of the (S)-enantiomer. The (S) configuration is configurationally stable under normal conditions.

Interconversion of the (S)-enantiomer to the (R)-enantiomer would require breaking and reforming a covalent bond at the chiral carbon center. Such a process has a significantly higher energy barrier and does not occur spontaneously. Consequently, the stereochemical integrity of this compound is robust, and it does not undergo spontaneous stereoisomerization at the carbon stereocenter.

Derivatization and Structural Modifications of S 1 2 Fluorophenyl Pentylamine

Synthesis of N-Substituted (S)-1-(2-Fluorophenyl)pentylamine Derivatives

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents.

Monoalkylation and Dialkylation Strategies

The nitrogen atom of the primary amine can be readily alkylated to introduce one or two alkyl groups. These reactions typically involve the use of alkyl halides or other alkylating agents in the presence of a base. The degree of alkylation (mono- versus di-) can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, using one equivalent of an alkylating agent under mild conditions would favor monoalkylation, while an excess of the alkylating agent and more forcing conditions would lead to dialkylation. These strategies are fundamental in medicinal chemistry for modulating a compound's lipophilicity, basicity, and steric profile, which in turn can influence its biological activity and pharmacokinetic properties.

Amide and Sulfonamide Formation

The primary amine of this compound can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide derivatives. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. ijarsct.co.inhilarispublisher.comnih.gov These functional groups are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets. nih.gov The synthesis of sulfonamides often involves the reaction of an amine with a sulfonyl chloride in the presence of a base. hilarispublisher.com Recent advancements have also explored alternative methods for sulfonamide synthesis. nih.govucl.ac.uk

Table 1: Examples of N-Substituted Derivatives

| Derivative Type | General Structure | R Group Example |

| Monoalkylated | -CH₃ | |

| Dialkylated | -CH₂CH₃ | |

| Amide | -C(O)Ph | |

| Sulfonamide | -S(O)₂CH₃ |

Note: The table provides a general representation. Specific reaction conditions and yields would be dependent on the chosen reagents and experimental setup.

Modification of the Pentyl Chain

Homologation and Truncation Strategies

Homologation involves the extension of the pentyl chain, for instance, to a hexyl or heptyl chain, while truncation would shorten it to a butyl or propyl chain. These modifications can be achieved through multi-step synthetic sequences. For example, homologation might involve the conversion of the amine to a leaving group, followed by displacement with a cyanide, which can then be reduced and further elaborated. Truncation could be accomplished by oxidative cleavage of a derivative of the pentyl chain. Such changes in chain length can be critical for optimizing the fit of a molecule within a binding pocket of a biological target.

Incorporation of Functional Groups

Introducing functional groups such as hydroxyl, carbonyl, or additional amino groups into the pentyl chain can create new points of interaction with biological targets and alter the compound's polarity and solubility. For example, selective hydroxylation of the pentyl chain can be achieved using various chemical or enzymatic methods. acs.orgnih.gov The position and stereochemistry of the newly introduced functional group can have a profound effect on the compound's biological activity.

Modifications of the 2-Fluorophenyl Moiety

The 2-fluorophenyl group is a key structural feature, and its modification can influence the electronic properties and conformational preferences of the entire molecule. The presence of fluorine can affect metabolic stability and binding affinity. nih.gov Modifications might include the introduction of additional substituents on the aromatic ring, such as other halogens, alkyl, or alkoxy groups. These changes can alter the electronic distribution within the ring and provide new interaction points with a target. Furthermore, the position of the fluorine atom could be moved to other positions on the phenyl ring (e.g., 3- or 4-fluoro) to probe the importance of its specific location for biological activity.

Alternative Fluorination Patterns (e.g., meta, para, difluoro)

The position of the fluorine atom on the phenyl ring of this compound is a critical determinant of its electronic properties and metabolic stability. While the parent compound features fluorine at the ortho (2-) position, shifting it to the meta (3-) or para (4-) positions, or introducing additional fluorine atoms to create difluoro analogs, can significantly alter the molecule's characteristics.

The synthesis of these analogs often employs methods common in the preparation of fluorinated amino acids, such as the palladium-catalyzed cross-coupling of organozinc iodides with the corresponding fluoro-iodobenzenes. nih.gov For instance, preparing the para-fluoro analog could involve coupling (S)-1-pentylamino-iodide with 4-fluoroiodobenzene. The synthesis of difluoro derivatives, such as a 2,6-difluoro analog, can be achieved through a one-pot double alkylation of a chiral auxiliary with the appropriately substituted benzyl (B1604629) iodides. researchgate.net

| Analog | Fluorine Position(s) | Potential Impact on Properties |

|---|---|---|

| This compound | ortho (2-) | Baseline compound; fluorine may influence intramolecular interactions and conformation. |

| (S)-1-(3-fluorophenyl)pentylamine | meta (3-) | Alters electronic distribution of the phenyl ring, potentially affecting pKa and target interactions. |

| (S)-1-(4-fluorophenyl)pentylamine | para (4-) | Commonly used to block a primary site of metabolism, potentially increasing metabolic stability. cambridgemedchemconsulting.com |

| (S)-1-(2,6-difluorophenyl)pentylamine | ortho, ortho (2,6-) | Increases steric hindrance around the phenyl-pentyl bond, potentially restricting rotation and influencing conformation. May enhance metabolic stability. researchgate.net |

Aryl Ring Substituent Effects on Reactivity and Stereocontrol

Introducing substituents other than fluorine onto the aryl ring of this compound can profoundly affect its chemical reactivity and the stereocontrol of subsequent reactions. These effects are broadly categorized as electronic or steric. Electronic effects arise from the substituent's ability to donate or withdraw electron density, thereby influencing the reactivity of the aromatic ring and the adjacent benzylic amine. Steric effects relate to the substituent's size, which can hinder the approach of reagents and influence the conformational preferences of the molecule.

For example, in reactions involving the amine group, such as acylation or alkylation, the electronic nature of aryl substituents can modulate the nucleophilicity of the nitrogen atom. Electron-withdrawing groups (e.g., nitro, cyano) decrease nucleophilicity, potentially slowing reaction rates, while electron-donating groups (e.g., methoxy, methyl) have the opposite effect.

These substituents are also critical in directing stereocontrol. In asymmetric synthesis, a substituent at the ortho position can influence the facial selectivity of an approaching reagent, leading to a higher diastereomeric or enantiomeric excess in the product. A study on substituted benzamides demonstrated that an ortho-methoxy group can form an intramolecular hydrogen bond with an adjacent amide, forcing a planar conformation. nih.gov Conversely, introducing a second bulky substituent can disrupt this planarity due to steric hindrance, altering the molecule's preferred conformation and, consequently, its reactivity and interaction with chiral catalysts or reagents. nih.gov The careful selection of aryl substituents is thus a powerful tool for fine-tuning both the rate and stereochemical outcome of chemical transformations.

| Substituent Type (Position) | Example | Predicted Effect on Reactivity/Stereocontrol |

|---|---|---|

| Electron-Withdrawing (para) | -NO₂ | Decreases amine nucleophilicity, potentially slowing acylation or alkylation reactions. |

| Electron-Donating (para) | -OCH₃ | Increases amine nucleophilicity, potentially accelerating reactions at the nitrogen center. |

| Sterically Bulky (ortho) | -C(CH₃)₃ | Hinders approach of reagents to the amine group; may enforce a specific molecular conformation, influencing stereochemical outcomes. |

| Hydrogen-Bonding (ortho) | -OH | Can form intramolecular hydrogen bonds with the pentylamine side chain, restricting conformational freedom and influencing stereocontrol. nih.gov |

Bioisosteric Replacement of the Phenyl Ring (e.g., bicyclo[1.1.1]pentyl derivatives)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a molecule's physicochemical properties while retaining or enhancing its biological activity. drughunter.comexlibrisgroup.com The phenyl ring, while common in drug molecules, can be a liability due to its susceptibility to oxidative metabolism and its contribution to high lipophilicity, which can lead to poor solubility. cambridgemedchemconsulting.comprinceton.edu

A prominent and successful bioisostere for the phenyl ring is the bicyclo[1.1.1]pentane (BCP) scaffold. cambridgemedchemconsulting.compharmablock.com BCPs are rigid, three-dimensional structures that can mimic the spatial arrangement of a 1,4-disubstituted phenyl ring. pharmablock.com Replacing the 2-fluorophenyl group of this compound with a BCP moiety results in a (S)-1-(bicyclo[1.1.1]pentan-1-yl)pentylamine derivative. This substitution offers several advantages. As a saturated, sp³-rich core, the BCP group is generally more resistant to metabolic degradation than an aromatic ring. researchgate.netresearchgate.net Furthermore, it is typically less lipophilic, which can lead to significant improvements in aqueous solubility and other key drug-like properties. pharmablock.comnih.gov

The synthesis of BCP-amines has become more accessible, with methods developed that involve the radical functionalization of [1.1.1]propellane or copper-mediated C-N coupling reactions with iodo-BCP building blocks. researchgate.netrsc.org Studies directly comparing phenyl-containing compounds to their BCP analogs have confirmed that the BCP moiety is well-tolerated and can positively impact the physicochemical profile without compromising biological potency. nih.gov This makes the BCP group a highly valuable replacement for the phenyl ring in optimizing compounds like this compound for various applications.

| Property | Phenyl Derivative | Bicyclo[1.1.1]pentyl (BCP) Bioisostere | Rationale for Improvement |

|---|---|---|---|

| Lipophilicity (logP) | Higher | Lower | BCP is a smaller, less lipophilic saturated core compared to the larger aromatic phenyl ring. pharmablock.com |

| Aqueous Solubility | Lower | Higher | The reduction in lipophilicity and different crystal packing properties often lead to enhanced solubility. pharmablock.comresearchgate.net |

| Metabolic Stability | Susceptible to oxidation | Generally more stable | The sp³-hybridized carbons of the BCP cage are less prone to enzymatic oxidation than the electron-rich phenyl ring. researchgate.net |

| Molecular Geometry | Planar ring | Rigid, 3D cage | BCP acts as a non-classical isostere, preserving the vectoral orientation of substituents like a para-phenyl ring. pharmablock.comnih.gov |

Spectroscopic and Analytical Characterization of S 1 2 Fluorophenyl Pentylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (S)-1-(2-fluorophenyl)pentylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the electron density around the proton. Protons in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield). researchgate.netchemicalbook.comcore.ac.uk

The aromatic region would display complex multiplets for the four protons on the fluorophenyl ring, typically between 6.9 and 7.5 ppm. The proton on the chiral carbon (the benzylic proton) attached to both the phenyl ring and the nitrogen atom would likely appear as a multiplet, significantly downfield due to the influence of these electronegative groups. The protons of the pentyl chain would show characteristic signals in the upfield region (approx. 0.8-1.8 ppm), with their multiplicity determined by the number of adjacent protons (n+1 rule). The two protons of the primary amine (NH₂) would typically present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic (4H) | ~ 6.9 - 7.5 | Multiplets | Complex splitting due to coupling with each other and the fluorine atom. |

| Benzylic CH (1H) | ~ 3.5 - 4.5 | Multiplet | Shifted downfield due to proximity to the aromatic ring and nitrogen. |

| Amine NH₂ (2H) | Variable (e.g., ~ 1.5 - 3.0) | Broad Singlet | Chemical shift and peak shape are solvent and concentration-dependent. |

| Pentyl CH₂ (6H) | ~ 1.2 - 1.8 | Multiplets | Overlapping signals corresponding to the three methylene (B1212753) groups of the pentyl chain. |

| Pentyl CH₃ (3H) | ~ 0.8 - 1.0 | Triplet | Terminal methyl group of the pentyl chain. |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic region would show multiple signals for the carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), resulting in a doublet. The benzylic carbon, attached to the nitrogen, would be found in the range of 50-60 ppm. The carbons of the pentyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C-F | ~ 158 - 162 (doublet) | Large C-F coupling constant (¹JCF). |

| Aromatic C-H & C-C | ~ 115 - 140 | Multiple signals for the remaining aromatic carbons, some showing smaller C-F couplings. |

| Benzylic CH | ~ 50 - 60 | Carbon atom of the chiral center. |

| Pentyl Chain Carbons | ~ 14 - 40 | Signals corresponding to the five carbons of the pentyl group. |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. rsc.orgnih.gov It offers a wide range of chemical shifts, making it an excellent tool for identifying the electronic environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons along the pentyl chain and to correlate the benzylic proton with its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments for the benzylic, aromatic, and alkyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular formula, C₁₁H₁₆FN.

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. A common fragmentation pathway for phenylalkylamines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), which would result in a stable, resonance-stabilized benzylic cation. The loss of the butyl group (M-57) would be a probable fragmentation, leading to a significant peak. Another likely fragmentation is the formation of a tropylium-like ion. The presence of the 2-fluorophenyl group would also influence the fragmentation, potentially leading to ions containing fluorine.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 181 | [C₁₁H₁₆FN]⁺ | Molecular Ion (M⁺) |

| 124 | [C₇H₇FN]⁺ | α-cleavage, loss of butyl radical (•C₄H₉) |

| 109 | [C₆H₄F]⁺ | Cleavage leading to the fluorophenyl fragment |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300-3400 | N-H stretch | Primary Amine |

| ~ 3010-3100 | C-H stretch | Aromatic |

| ~ 2850-2960 | C-H stretch | Aliphatic (Pentyl group) |

| ~ 1600, 1450-1500 | C=C stretch | Aromatic Ring |

| ~ 1200-1250 | C-F stretch | Aryl-Fluoride |

| ~ 1000-1250 | C-N stretch | Amine |

The N-H stretching of the primary amine would typically appear as two distinct bands in the region of 3300-3400 cm⁻¹. The C-H stretches of the aromatic ring and the aliphatic pentyl chain would be observed just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring would be confirmed by C=C stretching absorptions around 1600 and 1450-1500 cm⁻¹. A strong band corresponding to the C-F stretch is expected in the fingerprint region, typically around 1200-1250 cm⁻¹.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental in separating the enantiomers of chiral compounds and assessing the purity of chemical samples. For this compound, High-Performance Liquid Chromatography (HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Gas Chromatography (GC) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of pharmaceutical intermediates and active ingredients. For aromatic amines like this compound, reversed-phase HPLC is a common approach. researchgate.net The use of fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity compared to traditional C8 or C18 columns, which can be particularly advantageous for separating halogenated aromatic compounds. nih.govfrontiersin.org

The purity of a sample of this compound can be assessed by monitoring for the presence of any related substances or impurities. A typical HPLC method would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. Detection is commonly performed using a UV detector, as the phenyl ring in the molecule is a chromophore.

A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the effective separation of impurities with a wide range of polarities. The validation of such an HPLC method would include assessing parameters like specificity, linearity, precision, accuracy, and robustness to ensure reliable and accurate purity determinations. registech.com

Table 1: Illustrative HPLC Conditions for Purity Determination of a Fluorophenylalkylamine

| Parameter | Value |

| Column | Pentafluorophenyl (PFP) or C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

To determine the enantiomeric excess of this compound, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov For primary amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective in resolving a broad range of racemic compounds. windows.net Crown ether-based CSPs are also particularly useful for the enantioseparation of primary amine compounds. nih.gov

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov Method validation is crucial to ensure the accuracy and precision of the enantiomeric excess determination. registech.com

Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: This table provides an example of typical conditions for the chiral separation of phenylalkylamines. The optimal conditions for this compound would require experimental verification.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to peak tailing, derivatization can overcome this issue. nih.gov Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or other acylating agents, which increase the volatility and improve the chromatographic behavior of the analytes. researchgate.netnih.gov

For the chiral separation of amines by GC, chiral capillary columns are employed. researchgate.net Substituted cyclodextrins are common chiral stationary phases used for this purpose. wiley.com The separation of the derivatized enantiomers allows for the determination of the enantiomeric excess.

Table 3: Illustrative GC Conditions for Chiral Analysis of a Phenylalkylamine Derivative

| Parameter | Value |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | Chirasil-Val or a substituted cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Note: This table illustrates a general approach for the chiral GC analysis of a derivatized primary amine. Specific conditions would need to be optimized for the TFAA derivative of this compound.

Electronic Circular Dichroism (ECD) for Absolute Configuration Support

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral center. nih.gov

The ECD spectrum of a chiral aromatic amine like this compound is expected to show characteristic Cotton effects, which are positive or negative bands corresponding to electronic transitions within the molecule. For aromatic chromophores, these transitions often occur in the UV region of the electromagnetic spectrum.

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be assigned. rsc.org A good match between the experimental and calculated spectra for a particular enantiomer provides strong evidence for its absolute configuration. The sign and intensity of the Cotton effects are dependent on the conformation of the molecule, and therefore, conformational analysis is an integral part of the ECD calculation process. rsc.org

Table 4: Illustrative ECD Spectral Data for a Chiral Aromatic Amine

| Solvent | Concentration | Wavelength (nm) of Cotton Effect | Sign of Cotton Effect |

| Methanol | 0.1 mg/mL | ~210 | (+) or (-) |

| ~260 | (-) or (+) |

Note: This table provides a hypothetical representation of ECD data for a chiral aromatic amine. The actual spectral data for this compound, including the specific wavelengths and signs of the Cotton effects, would need to be determined experimentally and corroborated with theoretical calculations.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and conformational landscape of molecules like (S)-1-(2-fluorophenyl)pentylamine. nih.gov These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The electronic structure is significantly influenced by the interplay between the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating amino group. The fluorine atom's position at the ortho-position creates specific electronic and steric effects. DFT calculations can quantify the charge distribution across the molecule, identifying electron-rich and electron-poor regions, which are key to predicting sites of electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, for instance, visually represents these reactive sites. researchgate.net

Conformational analysis of this compound is critical for understanding its interactions with other molecules, such as biological receptors or chiral catalysts. The rotation around the C-N bond and the C-C bonds of the pentyl chain, as well as the orientation of the 2-fluorophenyl group, gives rise to multiple possible conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable, low-energy structures. rsc.org The presence of the ortho-fluoro substituent can lead to a significant rotational barrier and the existence of multiple energy minima. nih.gov Studies on similar fluorophenyl compounds have shown that non-planar conformations are often energetically favored. nih.gov

Table 1: Calculated Geometric Parameters for a Representative Conformer of a Phenyl-Substituted Amine

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C-C (aryl) | 1.39 Å |

| Bond Angle | C-N-H | 110.5° |

| Bond Angle | C-C-N | 112.0° |

| Dihedral Angle | F-C-C-N | Variable (dependent on conformer) |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally related molecules. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into bonding and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. nih.govbeilstein-journals.org

Molecular Modeling for Stereoselectivity Predictions

The synthesis of the specific (S)-enantiomer of 1-(2-fluorophenyl)pentylamine requires a stereoselective approach, and molecular modeling is an invaluable tool for predicting the outcome of such reactions. By simulating the interaction between the prochiral substrate, the catalyst, and the reagents, computational models can help in the design of efficient asymmetric syntheses.

For instance, in a catalytic asymmetric reduction of a corresponding imine, molecular modeling can be used to build models of the transition states leading to the (S) and (R) enantiomers. The energy difference between these diastereomeric transition states directly correlates with the predicted enantiomeric excess (e.e.) of the reaction. These models can account for the steric and electronic properties of different chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts.

The process typically involves:

Building the Reactant-Catalyst Complex: A three-dimensional model of the chiral catalyst interacting with the prochiral imine precursor is constructed.

Locating Transition States: The geometries and energies of the transition states for the formation of both the (S) and (R) products are calculated.

Analyzing Interactions: The non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) within the transition state models are analyzed to understand the origin of the stereoselectivity. rsc.org

By comparing the activation energies for the two competing pathways, a prediction of which enantiomer will be preferentially formed can be made. This predictive power allows for the in silico screening of various catalysts and reaction conditions to identify the most promising candidates for achieving high stereoselectivity in the synthesis of this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which the detailed step-by-step mechanism of chemical reactions can be elucidated. For the synthesis of this compound, computational studies can map out the entire reaction energy profile, identifying intermediates, transition states, and the associated energy barriers. nih.gov

A plausible synthetic route, such as the reductive amination of 2-fluorobenzaldehyde (B47322) with pentylamine followed by chiral resolution, or an asymmetric reductive amination, can be modeled. For a given proposed mechanism, the structures of all stationary points along the reaction coordinate are optimized, and their energies are calculated.

For example, in a direct asymmetric reductive amination, the key steps to be computationally investigated would include:

Formation of the imine intermediate from 2-fluorobenzaldehyde and pentylamine.

Coordination of the imine to the chiral catalyst.

The stereodetermining hydride transfer step from a reducing agent.

Computational studies can differentiate between possible mechanistic pathways, such as stepwise versus concerted mechanisms. nih.gov For instance, in reactions involving fluorinated aromatic compounds, mechanisms like nucleophilic aromatic substitution (SNA_r) can be computationally explored. rsc.org The calculated activation energies for each step provide a quantitative measure of the reaction kinetics.

Table 2: Illustrative Computed Activation Energies for a Hypothetical Asymmetric Reduction

| Reaction Step | Pathway | Computed Activation Energy (kcal/mol) |

| Hydride Transfer | Formation of (S)-enantiomer | 15.2 |

| Hydride Transfer | Formation of (R)-enantiomer | 17.8 |

Note: These values are hypothetical and serve to illustrate how computational chemistry can quantify the energy barriers that determine stereoselectivity. A lower activation energy for the pathway leading to the (S)-enantiomer suggests it is the favored product.

By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized to improve yield and selectivity, and novel, more efficient synthetic strategies can be designed.

Role of S 1 2 Fluorophenyl Pentylamine As a Chiral Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Advanced Organic Compounds

The utility of (S)-1-(2-fluorophenyl)pentylamine as a chiral building block is rooted in its ability to introduce a defined stereocenter into a target molecule. enamine.net Chiral amines are frequently used as framework structures in the synthesis of complex compounds. google.com The synthesis of advanced organic compounds often involves multiple steps, and starting with a chiral precursor like this compound can significantly simplify the process by embedding the desired three-dimensional arrangement early on. This approach is often more efficient than creating a racemic mixture and then separating the enantiomers later. enamine.net

The 2-fluorophenyl group is a key feature, as the fluorine atom can influence the electronic properties and conformational preferences of the molecule. Fluorine's high electronegativity can affect reaction pathways, such as nucleophilic aromatic substitution (SNAr) reactions. For instance, the fluorine atom in 2-fluoropyridines has been shown to accelerate SNAr reactions compared to other halogens. nih.gov This property can be strategically employed in the synthesis of complex molecules where a pyridine (B92270) or a similar aromatic ring is part of the final structure.

The synthesis of various complex molecules often relies on the strategic use of such building blocks. For example, the synthesis of a novel ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, starts from 2-fluorobenzonitrile, highlighting the importance of the fluorophenyl moiety in creating new chemical entities. researchgate.net Similarly, the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, an intermediate for other complex molecules, utilizes a 2-(2-fluorobenzoyl) malononitrile (B47326) raw material. google.com These examples underscore the versatility of fluorinated phenyl compounds in constructing intricate molecular frameworks.

Scaffolds for Ligand Development in Catalysis

The development of new catalysts, particularly for asymmetric catalysis, is a significant area of chemical research. nih.gov Chiral ligands are essential components of these catalysts, as they are responsible for inducing enantioselectivity, the preferential formation of one enantiomer over the other. nih.gov this compound can serve as a scaffold for the synthesis of such chiral ligands.

The amine group of this compound provides a convenient handle for attaching the molecule to a metal center or for further functionalization to create more complex ligand structures. The inherent chirality of the molecule is then transferred to the catalytic process, influencing the stereochemical outcome of the reaction.

The field of asymmetric catalysis has seen the development of various types of catalysts, including those based on transition metals with chiral ligands, as well as metal-free organocatalysts. nih.gov Chiral amines and their derivatives are integral to many of these systems. For instance, chiral frustrated Lewis pairs (FLPs), a newer class of catalysts for metal-free reactions, often incorporate a chiral amine component. researchgate.net The strategic design of these chiral ligands is crucial for achieving high efficiency and enantioselectivity in a wide range of chemical transformations, such as hydrogenation and hydrosilylation. researchgate.netumontreal.ca

The table below provides examples of reaction types where chiral ligands derived from amine scaffolds are crucial.

| Reaction Type | Catalyst System | Role of Chiral Ligand |

| Asymmetric Hydrogenation | Chiral Frustrated Lewis Pairs | Induces enantioselectivity in the reduction of imines and other unsaturated compounds. nih.govcardiff.ac.uk |

| Asymmetric Transfer Hydrogenation | Silica-supported Ruthenium Catalyst | Covalently tethered chiral ligand provides high activity and enantioselectivity. umontreal.ca |

| Asymmetric Organozinc Addition | Polymer-supported Chiral Amino Alcohols | Catalyzes the enantioselective addition of organozinc reagents to aldehydes. umontreal.ca |

Exploration of Structure-Activity Relationships within Chemical Libraries (excluding direct pharmacological data)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and materials science. These studies involve systematically modifying the structure of a molecule and observing how these changes affect its biological or chemical activity. nih.gov By understanding these relationships, chemists can design new molecules with improved properties.

This compound and its derivatives can be incorporated into chemical libraries to explore SAR. A chemical library is a collection of diverse molecules that can be screened for a particular activity. The inclusion of this chiral building block allows for the systematic variation of the stereochemistry and the substitution pattern of the molecules in the library.

For example, in the study of a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the modification of a 2-fluorophenyl moiety within the molecules was shown to significantly impact their inhibitory potency and selectivity. frontiersin.orgpolyu.edu.hk This highlights the importance of the fluorophenyl group in the molecule's interaction with its target. Similarly, SAR studies on a series of dopamine (B1211576) transporter (DAT) inhibitors revealed that specific substitutions on the tropane (B1204802) ring, which could be conceptually linked to the chiral amine scaffold, were crucial for binding affinity. nih.gov

The synthesis of libraries of compounds, often through parallel synthesis techniques, allows for the rapid exploration of a wide range of structural modifications. researchgate.net The data obtained from screening these libraries can then be used to build a model of the structure-activity landscape, guiding the design of more potent and selective molecules.

The table below illustrates how modifications to a core structure containing a fluorophenyl group can influence activity in a hypothetical SAR study.

| Compound | Modification to Fluorophenyl Ring | Relative Activity |

| 1 | None (2-fluoro) | 1.0 |

| 2 | 3-fluoro | 0.5 |

| 3 | 4-fluoro | 1.2 |

| 4 | 2,4-difluoro | 1.5 |

| 5 | No fluorine | 0.1 |

This systematic approach, enabled by the use of well-defined building blocks like this compound, is a cornerstone of modern chemical research. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (S)-1-(2-fluorophenyl)pentylamine, and how do reaction conditions influence enantioselectivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 2-fluorophenyl precursors with pentylamine derivatives. Enantioselectivity is achieved using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Key parameters include temperature control (0–25°C for kinetic resolution), solvent polarity (e.g., THF for improved stereochemical outcomes), and catalyst loading (1–5 mol%). Reaction progress is monitored via TLC or GC-MS. For chiral intermediates, asymmetric hydrogenation with Ru catalysts can enhance enantiomeric excess (ee) to >95% .

Q. How is the enantiomeric purity of this compound validated in academic research?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) under isocratic conditions (hexane:isopropanol = 90:10). Retention times are compared to racemic standards. Polarimetry at 589 nm quantifies optical rotation ([α]D), with values cross-referenced against literature data. For higher sensitivity, circular dichroism (CD) spectroscopy or capillary electrophoresis with chiral selectors (e.g., cyclodextrins) may be employed .

Q. What analytical techniques are recommended for impurity profiling of this compound?

- Methodological Answer : Impurities are quantified via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Pharmacopeial guidelines recommend a limit of ≤0.1% for individual impurities and ≤0.5% for total impurities. Mass spectrometry (LC-MS) identifies structural anomalies, while NMR (1H/13C) confirms regiochemical consistency. Example impurity limits:

| Impurity Type | Threshold (%) | Method |

|---|---|---|

| Diastereomeric byproducts | ≤0.1 | Chiral HPLC |

| Unreacted precursors | ≤0.05 | GC-MS |

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound hydrochloride salts?

- Methodological Answer : Discrepancies often arise from twinning or disorder in the crystal lattice. Employ SHELXL for refinement, using the TWIN/BASF commands to model twinning ratios. High-resolution data (≤1.0 Å) minimizes overfitting. Validate with R1/Rfree convergence (<5% difference). For disorder, alternate site occupancy refinement (PART command) and restraints (SIMU/DELU) stabilize thermal parameters. Cross-validate with DFT-optimized molecular geometry .

Q. What computational strategies predict the LogP of this compound, and how are they experimentally validated?

- Methodological Answer : LogP is predicted via fragment-based methods (e.g., Crippen’s fragmentation in ChemAxon) or quantum-mechanical COSMO-RS. Experimental validation uses shake-flask HPLC: partition between octanol and PBS (pH 7.4), with quantification via UV calibration curves. For this compound, predicted LogP = 2.8 ± 0.2 aligns with experimental LogP = 2.6–3.1 .

Q. How do structural modifications at the fluorophenyl moiety affect the compound’s biological activity, and what SAR models are applicable?

- Methodological Answer : Substituent effects are studied via comparative molecular field analysis (CoMFA) or 3D-QSAR. Replace fluorine with Cl, Br, or NO2 to assess electronic/steric impacts. For in vitro assays, measure binding affinity (e.g., Ki via radioligand displacement) and correlate with Hammett σ constants. Fluorine’s electronegativity enhances membrane permeability, while bulkier groups (e.g., 2,6-difluoro) may disrupt target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.